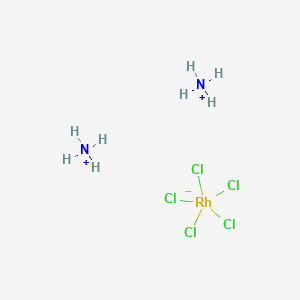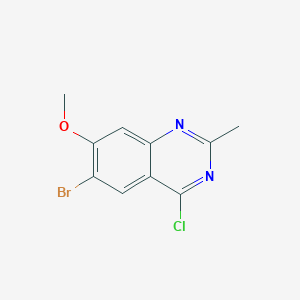![molecular formula C17H18N6S B12501925 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[73002,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Métodos De Preparación
The synthesis of 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Aminoethyl and dimethyl groups are introduced through substitution reactions.
Industrial production methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions may vary based on the desired product.
Major products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine can be compared with similar compounds, such as:
Tricyclo[7.3.0.0(2.6)]dodecane: This compound shares a similar tricyclic structure but lacks the functional groups present in the target compound.
2-[4-(3,12-dimethyl-1,5,7,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-4-yl)phenyl]-2-propanol: This compound has a similar core structure but different substituents.
N-[2-[[(1S,3R,4S)-3-ethyl-4-(1,5,7,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)cyclopentyl]amino]-2-oxoethyl]-5-methyl-2-furancarboxamide: This compound also shares structural similarities but has distinct functional groups and applications.
These comparisons highlight the uniqueness of 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[730
Propiedades
IUPAC Name |
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-9(18)10-5-4-6-11(7-10)16-21-13-14-12(20-8-23(14)3)15(19-2)22-17(13)24-16/h4-9H,18H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYSMBQRFAWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B12501842.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501860.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)
![N-{[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12501877.png)
![4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12501882.png)
![N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B12501886.png)
![methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)

![Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B12501902.png)
![2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)

![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12501930.png)
